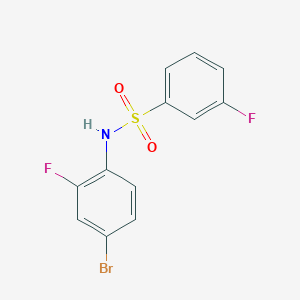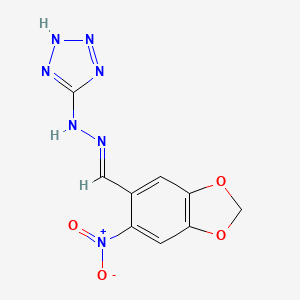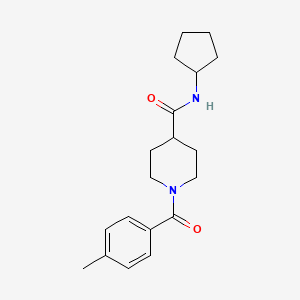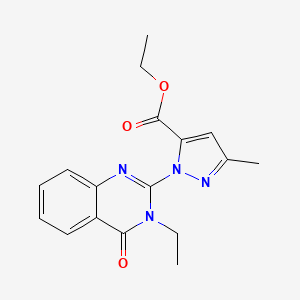
N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a sulfonamide group. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N-(4-bromo-2-fluorophenyl)acetamide
- 4-bromo-2-fluoroacetanilide
- N-(2-bromo-4-fluorophenyl)acetamide
Comparison: N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that may lack one or more of these features .
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-4-5-12(11(15)6-8)16-19(17,18)10-3-1-2-9(14)7-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTAMYXDODWKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B5874285.png)
![N-(3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B5874286.png)
![N-[(E)-benzylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5874304.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)




![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)

![2-methoxy-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B5874378.png)

